2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-N'-((5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)acetohydrazide
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Overview
Description
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
The synthesis of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]ACETOHYDRAZIDE involves multiple steps, starting with the preparation of the pyrazole rings. The synthetic route typically includes the following steps:
Formation of 4-Bromo-3-Methyl-1H-Pyrazole: This can be achieved by reacting 3-methyl-1H-pyrazole with bromine under controlled conditions.
Formation of 5-Fluoro-1,3-Dimethyl-1H-Pyrazole: This involves the reaction of 1,3-dimethyl-1H-pyrazole with a fluorinating agent.
Condensation Reaction: The two pyrazole derivatives are then condensed with aceto-hydrazide in the presence of a suitable catalyst to form the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]ACETOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .
Comparison with Similar Compounds
Similar compounds to 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]ACETOHYDRAZIDE include other pyrazole derivatives, such as:
4-Bromo-1H-Pyrazole: Used as a starting material in the synthesis of various pharmaceutical compounds.
5-Fluoro-1,3-Dimethyl-1H-Pyrazole: Known for its use in the synthesis of biologically active molecules.
3,5-Dimethyl-1H-Pyrazole: A common pyrazole derivative with applications in organic synthesis and medicinal chemistry.
The uniqueness of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14BrFN6O |
---|---|
Molecular Weight |
357.18 g/mol |
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)-N-[(E)-(5-fluoro-1,3-dimethylpyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C12H14BrFN6O/c1-7-9(12(14)19(3)17-7)4-15-16-11(21)6-20-5-10(13)8(2)18-20/h4-5H,6H2,1-3H3,(H,16,21)/b15-4+ |
InChI Key |
XJNVFDXDGPJWNC-SYZQJQIISA-N |
Isomeric SMILES |
CC1=NN(C=C1Br)CC(=O)N/N=C/C2=C(N(N=C2C)C)F |
Canonical SMILES |
CC1=NN(C=C1Br)CC(=O)NN=CC2=C(N(N=C2C)C)F |
Origin of Product |
United States |
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